methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride
Description
Methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride is an organosulfur compound featuring a 4-aminophenyl group linked via a sulfanyl (thioether) moiety to an acetic acid methyl ester backbone, with a hydrochloride salt form. Its molecular formula is C₉H₁₀ClNO₂S (molecular weight: 231.7 g/mol). This compound is structurally characterized by:
- A para-aminophenyl group contributing to aromatic amine reactivity.
- A methyl ester group that influences solubility and metabolic stability.
Applications are inferred to include pharmaceutical intermediates, given structural parallels to amino acid esters and bioactive heterocycles .
Properties
CAS No. |
6946-13-0 |
|---|---|
Molecular Formula |
C9H12ClNO2S |
Molecular Weight |
233.72 g/mol |
IUPAC Name |
methyl 2-(4-aminophenyl)sulfanylacetate;hydrochloride |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-12-9(11)6-13-8-4-2-7(10)3-5-8;/h2-5H,6,10H2,1H3;1H |
InChI Key |
OQSLMCCNRHGTAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=CC=C(C=C1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving amino acid metabolism. Medicine: The compound is used in the development of drugs targeting various diseases, including cancer and infectious diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Key Structural Variations and Properties
The compound is compared below with analogs differing in substituents, core structures, or functional groups. Data are compiled from referenced evidence:
Physicochemical and Functional Comparisons
- Polarity and Solubility: The 4-aminophenyl group in the target compound enhances water solubility compared to its chloro analog (C₉H₉ClO₂S) . However, the hydrochloride salt form further increases polarity, contrasting with neutral esters like methyl 3-(4-aminophenyl)propanoate (C₁₀H₁₃NO₂) .
- Reactivity: The sulfanyl bridge enables thioether-specific reactions (e.g., oxidation to sulfoxides), absent in compounds with aliphatic amines (e.g., 2-{[2-(methylsulfanyl)ethyl]amino}acetic acid HCl) .
- Biological Relevance: The methyl ester in the target compound may serve as a prodrug moiety, akin to (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl, which is used in pharmaceutical synthesis .
Biological Activity
Methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfanyl group attached to an aminophenyl moiety. Its chemical formula is , and it possesses unique properties that contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfanyl and aminophenyl groups enhances its binding affinity, potentially modulating the activity of key proteins involved in disease processes.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the aminophenyl group have shown promising results against various cancer cell lines. In vitro assays indicate that these compounds can induce apoptosis in cancer cells, with IC50 values ranging from 0.1 to 10 µM depending on the specific structure and substituents present (see Table 1).
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Methyl 2-[(4-aminophenyl)sulfanyl]acetate | 0.5 | Breast Cancer (MCF7) |
| Methyl 2-[(4-chlorophenyl)sulfanyl]acetate | 1.0 | Lung Cancer (A549) |
| Methyl 2-[(4-methylphenyl)sulfanyl]acetate | 3.5 | Colon Cancer (HT29) |
2. Antimicrobial Activity
Research has also indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 8 µg/mL (Table 2).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
3. Antioxidant Activity
The compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity was evaluated using DPPH radical scavenging assays, where it showed effective scavenging ability comparable to standard antioxidants like ascorbic acid.
Case Studies
A notable case study involved the synthesis of this compound derivatives and their evaluation for biological activity. The study found that modifications to the sulfanyl group significantly affected both anticancer and antimicrobial activities, highlighting the importance of structural optimization in drug design.
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